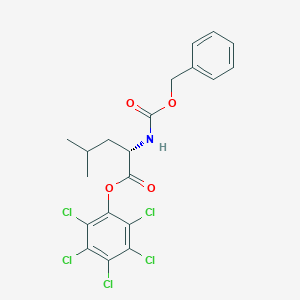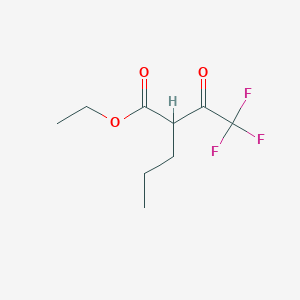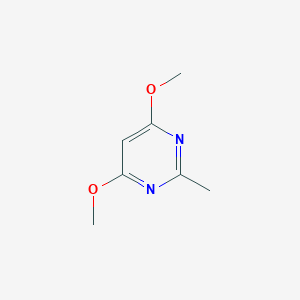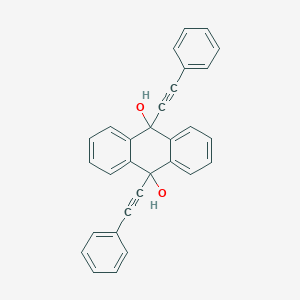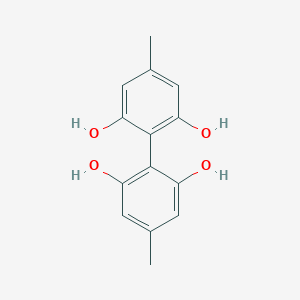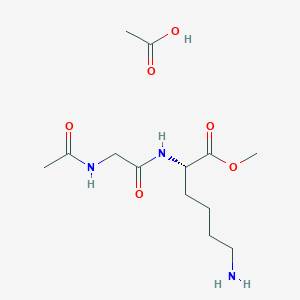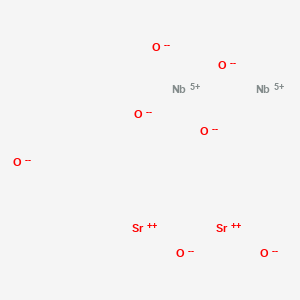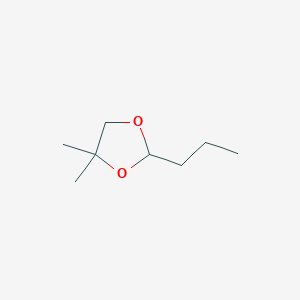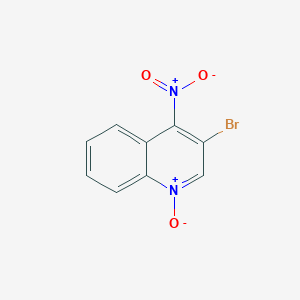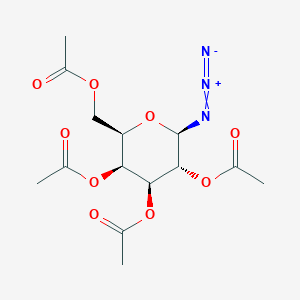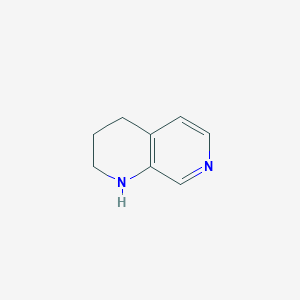
N-(thiophen-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-yl)benzenesulfonamide, also known as TBPS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system. In
Mecanismo De Acción
N-(thiophen-2-yl)benzenesulfonamide acts as a competitive antagonist of the GABA receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and activation of GABA receptors leads to a decrease in neuronal excitability. N-(thiophen-2-yl)benzenesulfonamide binds to the GABA receptor and prevents the binding of GABA, leading to a decrease in inhibitory neurotransmission and an increase in neuronal excitability. This mechanism of action makes N-(thiophen-2-yl)benzenesulfonamide a valuable tool for studying the role of GABA receptors in various physiological and pathological conditions.
Efectos Bioquímicos Y Fisiológicos
N-(thiophen-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase neuronal excitability and reduce inhibitory neurotransmission, leading to an increase in seizure activity. N-(thiophen-2-yl)benzenesulfonamide has also been shown to increase anxiety-like behavior in animal models. Additionally, N-(thiophen-2-yl)benzenesulfonamide has been shown to have an analgesic effect, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(thiophen-2-yl)benzenesulfonamide in lab experiments is its potency and selectivity as a GABA receptor antagonist. This allows for precise manipulation of GABA receptor activity and investigation of the role of GABA receptors in various physiological and pathological conditions. However, N-(thiophen-2-yl)benzenesulfonamide has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, the complex synthesis process and high cost of N-(thiophen-2-yl)benzenesulfonamide can limit its use in some lab settings.
Direcciones Futuras
There are several future directions for research involving N-(thiophen-2-yl)benzenesulfonamide. One area of interest is the role of GABA receptors in addiction and substance abuse. N-(thiophen-2-yl)benzenesulfonamide has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting a potential therapeutic role for GABA receptor antagonists in addiction treatment. Additionally, further investigation into the off-target effects of N-(thiophen-2-yl)benzenesulfonamide and the development of more selective GABA receptor antagonists could improve its usefulness as a research tool. Finally, the development of more cost-effective synthesis methods for N-(thiophen-2-yl)benzenesulfonamide could increase its availability for use in lab experiments.
Métodos De Síntesis
N-(thiophen-2-yl)benzenesulfonamide can be synthesized through a multi-step process. First, 2-aminobenzenesulfonamide is reacted with thiophene-2-carboxylic acid to form the intermediate compound, thiophene-2-yl-(2-aminobenzenesulfonamide). This intermediate is then treated with phosphorus oxychloride to yield N-(thiophen-2-yl)benzenesulfonamide. The synthesis of N-(thiophen-2-yl)benzenesulfonamide is a complex process that requires careful attention to detail and purification to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-(thiophen-2-yl)benzenesulfonamide has been used extensively in scientific research to investigate the role of GABA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the physiological and biochemical effects of GABA receptor activation and inhibition. N-(thiophen-2-yl)benzenesulfonamide has been used in a variety of studies, including those investigating the role of GABA receptors in anxiety, epilepsy, and addiction.
Propiedades
Número CAS |
13053-76-4 |
|---|---|
Nombre del producto |
N-(thiophen-2-yl)benzenesulfonamide |
Fórmula molecular |
C10H9NO2S2 |
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
N-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H |
Clave InChI |
YWGXNSNKBVOMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
Sinónimos |
Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



